Tert-butyl 4-(chloromethyl)benzoate

Overview

Description

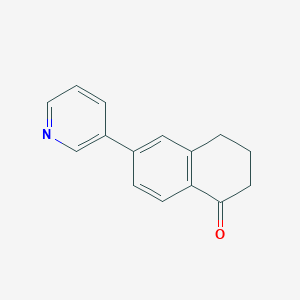

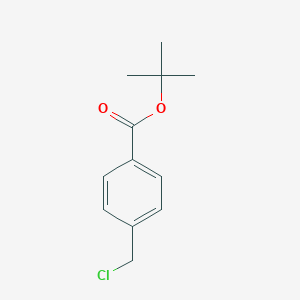

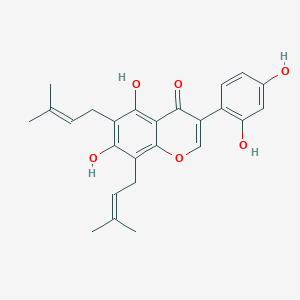

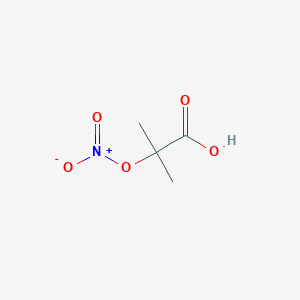

Tert-butyl 4-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . It is a white to off-white solid and has a molecular weight of 226.7 .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The method comprises adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is added in organic solvent, cooled to -10~10°C and thionyl chloride is dropped, stirring and dropping potassium tert-butoxide, natural-heating to room temperature and stirring, and desolventizing to obtain the final product .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 310.1±25.0 °C at 760 mmHg, and a flash point of 149.1±18.6 °C . It has a molar refractivity of 61.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 204.6±3.0 cm3 .Scientific Research Applications

Synthesis Applications

Tert-butyl 4-(chloromethyl)benzoate is utilized in various synthesis processes. A method involving tert-butyl benzoates, like this compound, is employed for converting these compounds into derivatives with alkyl or substituted alkyl groups. This method has been applied in the synthesis of antimicrobial agents such as the fungal metabolite culpin (Sunasee & Clive, 2008).

Photovoltaic Research

In the field of photovoltaics, tert-butyl 4-C(61)-benzoate organofullerenes, including monoadduct, diadduct, and triadduct compounds, have been synthesized and examined for their photophysical, electrochemical, and thermal properties. These compounds are instrumental in the fabrication of photovoltaic devices, showing potential in energy conversion efficiencies (Liu et al., 2013).

Chemical Stability Studies

The stability of certain compounds in scientific research is a critical factor. In this regard, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, derived from this compound, was found to be significantly stable in water, which is crucial for various experimental setups (Marx & Rassat, 2002).

Development of FXR Antagonists

In medical research, tert-butyl benzoate derivatives have been instrumental in the development of farnesoid X receptor (FXR) antagonists. Systematic exploration of structure-activity relationships in these compounds has led to the discovery of potent FXR antagonists, which have potential therapeutic applications (Song et al., 2015).

Material Science

In the field of material science, tert-butyl benzoates are used in the synthesis of novel polymers and materials. For example, 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and related compounds, which can be synthesized using tert-butyl benzoate derivatives, are key in producing polyamides with unique properties like high thermal stability and solubility in various solvents (Hsiao et al., 2000).

Electrochemical Studies

Tert-butyl benzoate derivatives are also valuable in electrochemical studies. The voltammetric reduction of phenyl-substituted 4-benzoyloxy-1-methylcyclohexyl bromides, which involves tert-butyl benzoate, aids in understanding the mechanisms of electron transfer and bond cleavage in chemical reactions (Antonello & Maran, 1998).

Safety and Hazards

Tert-butyl 4-(chloromethyl)benzoate is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Tert-butyl 4-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . .

Mode of Action

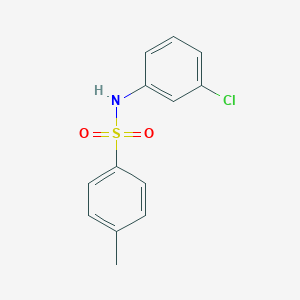

Compounds with similar structures, such as benzylic halides, typically react via sn1 or sn2 pathways . The specific pathway depends on the degree of substitution at the benzylic position .

Biochemical Pathways

It’s worth noting that benzylic halides, which are structurally similar, are known to participate in various organic reactions, including nucleophilic substitution and free radical bromination .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (2267 g/mol), boiling point (310°C), and density (1108 g/cm³) suggest that it may have specific pharmacokinetic characteristics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes when heated . It is also insoluble in water but soluble in most organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be affected by factors such as temperature, solvent, and pH.

Properties

IUPAC Name |

tert-butyl 4-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAULNDFFKITRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596874 | |

| Record name | tert-Butyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121579-86-0 | |

| Record name | tert-Butyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)

![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)